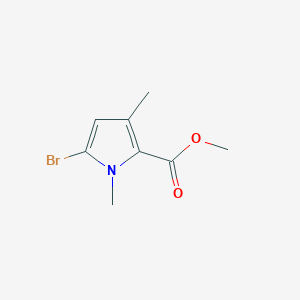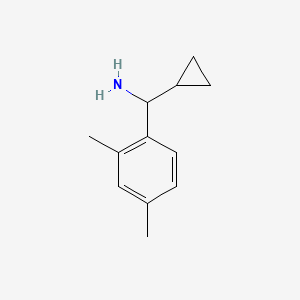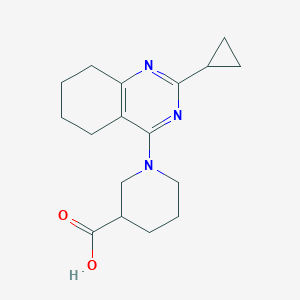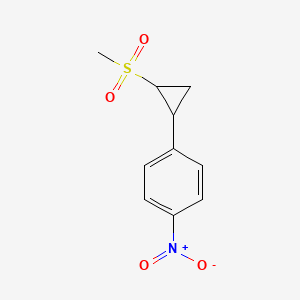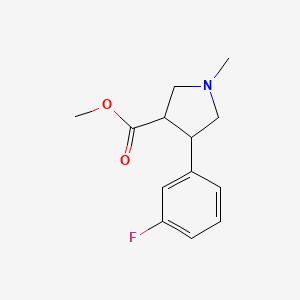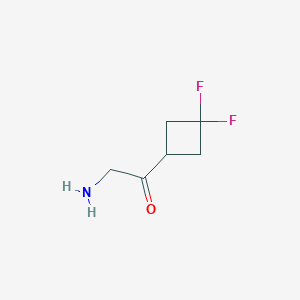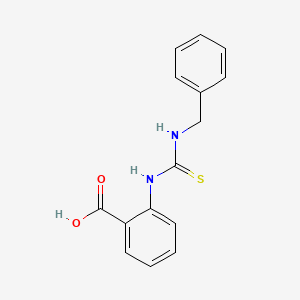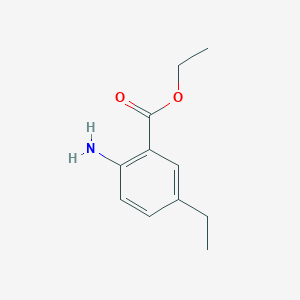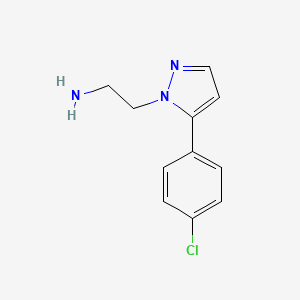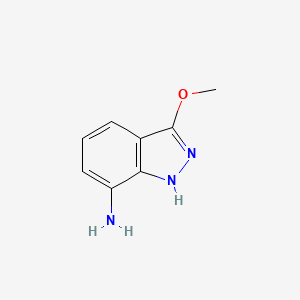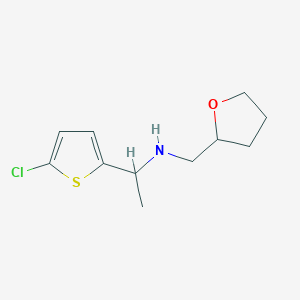
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine is a synthetic organic compound that features a chlorinated thiophene ring and a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine typically involves multiple steps:
Formation of the Chlorothiophene Ring: This can be achieved through chlorination of thiophene using reagents like sulfuryl chloride.
Attachment of the Ethan-1-amine Group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Incorporation of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, possibly using a Grignard reagent or other organometallic intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorothiophene can be reduced to a thiophene.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
1-(5-Methylthiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-(5-Chlorothiophen-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethan-1-amine might confer unique reactivity and properties compared to its analogs
Propiedades
Fórmula molecular |
C11H16ClNOS |
|---|---|
Peso molecular |
245.77 g/mol |
Nombre IUPAC |
1-(5-chlorothiophen-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H16ClNOS/c1-8(10-4-5-11(12)15-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3 |
Clave InChI |
ZMSZZUJJCCAGKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(S1)Cl)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
